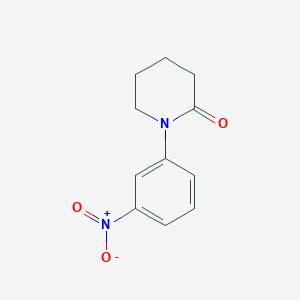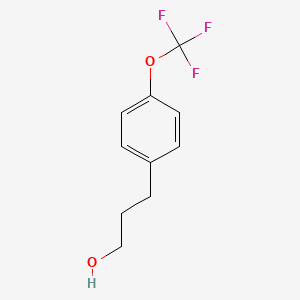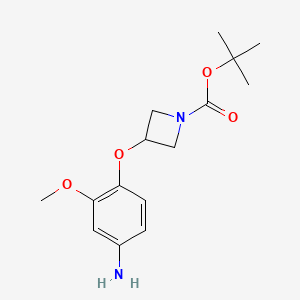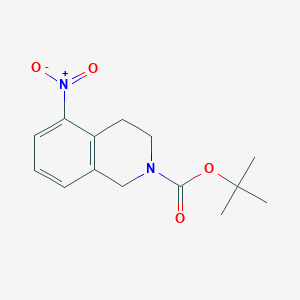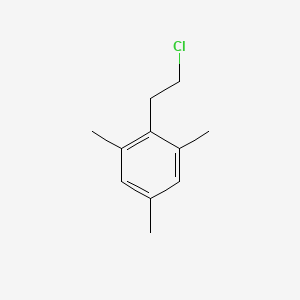
2-(2-Chloroethyl)-1,3,5-trimethylbenzene
描述
This would typically involve a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often using tools like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and any products formed during the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, stability, etc.科学研究应用
Combustion Properties and Kinetic Modeling :
- Trimethylbenzenes like 1,3,5-trimethylbenzene have been studied for their role in formulating hydrocarbon mixtures that emulate the gas-phase combustion behavior of real liquid transportation fuels. The combustion properties of 1,3,5-trimethylbenzene were characterized, and a chemical kinetic model for its combustion was developed. This research is significant for the development of model or surrogate fuels (Diévart et al., 2013).
Oxidation Products and Mechanisms :
- The OH-initiated oxidation of 1,3,5-trimethylbenzene was studied, revealing key insights into the chemical composition of gas and particle-phase products. This understanding is critical for assessing the environmental impact and transformation processes of similar aromatic hydrocarbons (Huang et al., 2014).
Applications in Supramolecular Chemistry :
- 1,3,5-trimethylbenzenes are used as templates in supramolecular chemistry to organize molecular-recognition elements. This research provides insights into how these compounds can preorganize binding elements of supramolecular hosts and improve binding of targets (Wang & Hof, 2012).
Environmental Impact and Biodegradability :
- The biodegradability of trimethylbenzene isomers, including 1,3,5-trimethylbenzene, was investigated under different environmental conditions. This study is crucial for understanding the behavior of these compounds in contaminated aquifers and their impact on BTEX (benzene, toluene, ethylbenzene, xylenes) biodegradation at field sites (Fichtner, Fischer, & Dornack, 2019).
Aerosol Formation and Analysis :
- The formation of secondary organic aerosol (SOA) from the photooxidation of 1,3,5-trimethylbenzene was studied using aerosol time-of-flight mass spectrometry. This research is important for understanding the formation and characteristics of aerosols in the atmosphere (Gross et al., 2006).
安全和危害
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
未来方向
This would involve a discussion of potential future research directions, such as new applications for the compound, potential modifications to improve its properties, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
属性
IUPAC Name |
2-(2-chloroethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVWNUVARIPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676787 | |
| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
CAS RN |
25692-16-4 | |
| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



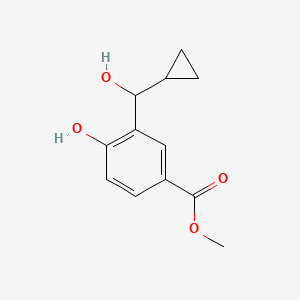
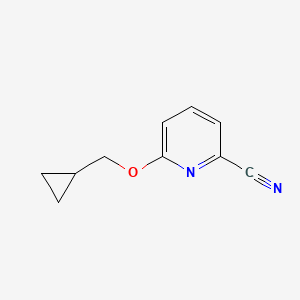
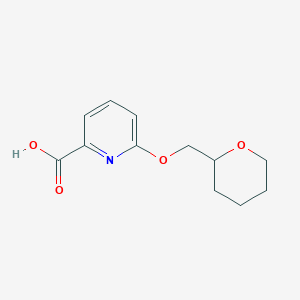
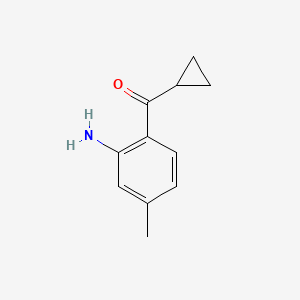
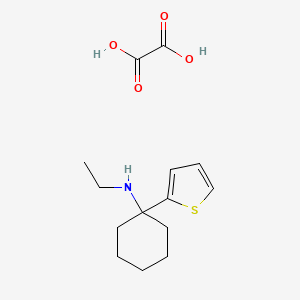
![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)
![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)
